(2,3-Dihydro-1-benzofuran-2-ylmethyl)(propyl)amine
Overview
Description
“(2,3-Dihydro-1-benzofuran-2-ylmethyl)(propyl)amine” is a chemical compound with the molecular formula C12H17NO . It has a molecular weight of 191.27 .
Synthesis Analysis
The synthesis of benzofuran derivatives has been a topic of interest in recent years . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring can be constructed by proton quantum tunneling, which has fewer side reactions and high yield .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzofuran ring attached to a propylamine group . The benzofuran ring is a heterocyclic compound, consisting of a fused benzene and furan ring .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of α-substituted 2-benzofuranmethamines : Research by Wongsa et al. (2013) details the synthesis of 3-amino-2,3-dihydro-2-arylmethylidenebenzofurans, where mild conditions were used to achieve the cyclization products of the substrate, including those related to (2,3-Dihydro-1-benzofuran-2-ylmethyl)(propyl)amine (Wongsa et al., 2013).
Diversity-Oriented Synthesis of Libraries : Qin et al. (2017) demonstrated the preparation of libraries based on benzofuran and 2,3-dihydrobenzofuran scaffolds for biologically active compounds, showing the versatility of these compounds in drug development (Qin et al., 2017).
Synthesis of Benzofuro[2,3-b]pyridine and Trifluoromethyl-α-carbolines : Iaroshenko et al. (2008) explored reactions leading to the formation of benzofuro[2,3-b]pyridine, indicating the potential for creating complex structures with this compound as a starting point (Iaroshenko et al., 2008).
Synthesis of Phenolic Esters and Amides : Shankerrao et al. (2013) synthesized a series of phenolic esters and amides of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid, showing the chemical reactivity and potential applications of benzofuran derivatives in creating new chemical entities (Shankerrao et al., 2013).
Synthesis of 2-Thioxo-2,3-dihydro-1H-benzofuro[3,2-d]pyrimidin-4(1H)-ones : Il'chenko et al. (2007) developed methods for synthesizing new heterocyclic systems based on 2,3-dihydro-1H-benzofuro derivatives, which could include this compound (Il'chenko et al., 2007).
Biological Activity and Applications
Synthesis of Biological Agents : Venkatesh et al. (2010) developed a protocol for synthesizing biological agents using 1-(1-benzofuran-2-yl)-2-bromoethanone, which could potentially be adapted for compounds like this compound (Venkatesh et al., 2010).
Pharmacokinetic Study of Designer Drugs : Baralla et al. (2019) conducted a study involving benzodifuranyl derivatives, indicating the importance of this compound-related compounds in pharmacological research (Baralla et al., 2019).
Antimicrobial Activities of Novel Compounds : Idrees et al. (2019) reported the synthesis and antimicrobial activities of new compounds integrating benzofuran moieties, suggesting potential antimicrobial applications of benzofuran derivatives (Idrees et al., 2019).
Properties
IUPAC Name |
N-(2,3-dihydro-1-benzofuran-2-ylmethyl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-2-7-13-9-11-8-10-5-3-4-6-12(10)14-11/h3-6,11,13H,2,7-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKVGBXXBFHXEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1CC2=CC=CC=C2O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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